Cas no 1566347-78-1 (N-Ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine)

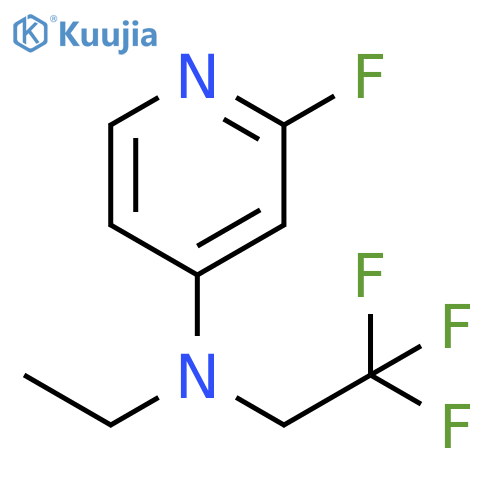

1566347-78-1 structure

商品名:N-Ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine

CAS番号:1566347-78-1

MF:C9H10F4N2

メガワット:222.182715892792

CID:5044378

N-Ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyridinamine, N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)-

- N-Ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine

-

- インチ: 1S/C9H10F4N2/c1-2-15(6-9(11,12)13)7-3-4-14-8(10)5-7/h3-5H,2,6H2,1H3

- InChIKey: XRYICDSRTYWVAE-UHFFFAOYSA-N

- ほほえんだ: C1(F)=NC=CC(N(CC)CC(F)(F)F)=C1

N-Ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N302261-1g |

N-Ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine |

1566347-78-1 | 1g |

$ 1455.00 | 2022-06-03 | ||

| TRC | N302261-500mg |

N-Ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine |

1566347-78-1 | 500mg |

$ 930.00 | 2022-06-03 | ||

| TRC | N302261-100mg |

N-Ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine |

1566347-78-1 | 100mg |

$ 250.00 | 2022-06-03 |

N-Ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

1566347-78-1 (N-Ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine) 関連製品

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬